Dihydrocornin
Description
Properties
Molecular Formula |
C17H26O10 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl (1S,4aS,5R,7S,7aR)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,8-14,16-22H,3-4H2,1-2H3/t6-,8+,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 |
InChI Key |
MTMCJGRBRGDLOQ-MBCHPVDHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dihydrocornin typically involves the extraction from plant materials. The process begins with the extraction of the plant material using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography to isolate pure this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The leaves of Cornus officinalis are extracted multiple times with ethanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a residue, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Dihydrocornin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of oxidized iridoid derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dihydrocornin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dihydrocornin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dihydrocornin with structurally or functionally related compounds, focusing on class, source, pharmacological activities, and molecular data (where available):
Key Structural and Functional Differences:
- Isoflavonoid vs. Iridoid Glycosides: this compound and cornin (isoflavonoids) share a flavonoid core linked to sugar moieties, whereas loganin acid (iridoid) features a bicyclic monoterpene structure. This distinction underpins differences in bioactivity: isoflavonoids target cancer pathways, while iridoids modulate metabolic and neurological processes .
- Isoflavonoids vs. Flavanones: Dihydromyricetin and ampelopsin (flavanones) lack the glycosidic linkage present in this compound. Their antioxidant properties stem from hydroxyl group arrangements, contrasting with this compound’s glycoside-enhanced cellular uptake and anticancer efficacy .
- Coumarin Derivatives: 6,7-Dihydroxycoumarin, though structurally distinct from this compound, shares functional overlap in antioxidant activity. However, its smaller molecular size limits its pharmacokinetic stability compared to glycosylated isoflavonoids .
Research Findings and Pharmacological Profiles
This compound:
- Anticancer Mechanisms : Studies on Cornus extracts demonstrate this compound’s ability to inhibit tumor growth in vitro and in vivo, likely through caspase-dependent apoptosis and cell cycle arrest .
Comparative Insights:
- Cornin : Exhibits dual anticancer and anti-inflammatory effects, with enhanced bioavailability due to glycosylation. Unlike this compound, it also modulates NF-κB signaling .
- Dihydromyricetin : While less potent against cancer, its antioxidant capacity (IC₅₀ ≈ 10 μM in DPPH assays) surpasses this compound, making it more relevant in oxidative stress-related diseases .
- 6,7-Dihydroxycoumarin : Demonstrates dose-dependent anti-inflammatory effects (e.g., 50% reduction in TNF-α at 20 μM) but lacks glycoside-mediated tumor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
